

# TUG-1375 and GPR43 Signaling: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: TUG-1375

Cat. No.: B15623083

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic agonist **TUG-1375** and its interaction with the G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2). This document details the signaling pathways activated by **TUG-1375**, presents quantitative data on its activity, and provides detailed experimental protocols for key assays, facilitating further research and drug development efforts targeting GPR43.

## Introduction to TUG-1375 and GPR43

GPR43 is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolic products of gut microbiota. The receptor plays a crucial role in various physiological processes, including metabolic regulation, immune responses, and inflammatory processes.<sup>[1]</sup> **TUG-1375** has been identified as a potent and selective synthetic agonist for GPR43, making it a valuable tool for elucidating the physiological functions of this receptor and for exploring its therapeutic potential.<sup>[2][3]</sup>

## Quantitative Data Summary

The following tables summarize the reported in vitro activity of **TUG-1375** on human and murine GPR43.

Parameter	Species	Assay	Value	Reference
pKi	Human	Radioligand Binding	6.69	[4]
pEC50	Human	cAMP Inhibition	7.11	[4]
pEC50	Murine	cAMP Inhibition	6.44 ± 0.13	[4]

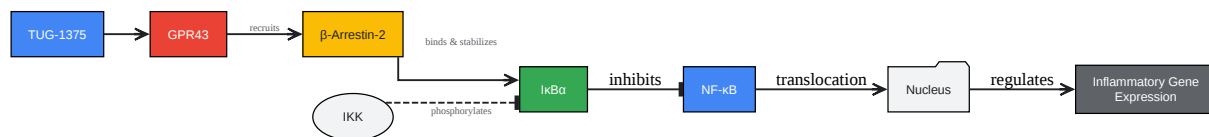
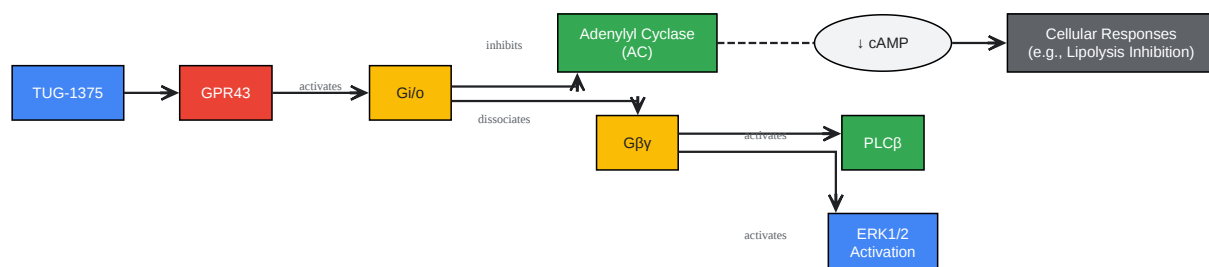
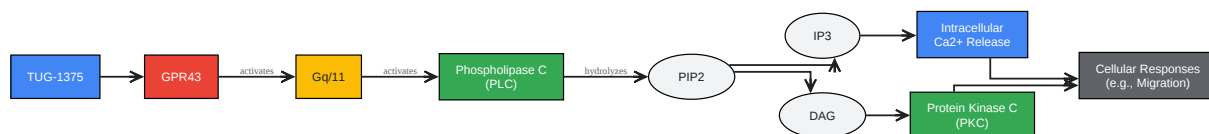
Further quantitative data on calcium mobilization and  $\beta$ -arrestin recruitment for **TUG-1375** is not readily available in the public domain at the time of this publication.

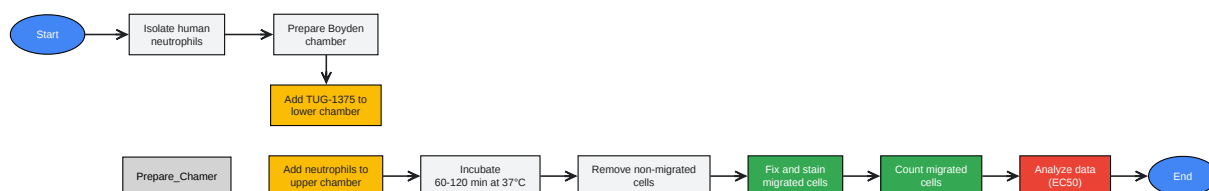
## GPR43 Signaling Pathways

Activation of GPR43 by agonists such as **TUG-1375** initiates a cascade of intracellular signaling events through its coupling to heterotrimeric G-proteins, primarily of the Gq/11 and Gi/o families.[1]

### Gq/11 Signaling Pathway

The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is linked to cellular responses such as cell migration and inflammation.





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